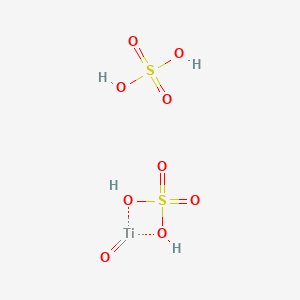
Titanium(IV) oxysulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(IV) oxysulfate, also known as titanyl sulfate, is a chemical compound with the formula TiOSO₄. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its role as a precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts and other nanomaterials .
準備方法
Synthetic Routes and Reaction Conditions: Titanium(IV) oxysulfate can be synthesized by dissolving titanium dioxide in concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then cooled to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by treating titanium-containing ores, such as ilmenite, with sulfuric acid. The process involves crushing and grinding the ore, followed by leaching with sulfuric acid to obtain a titanium-rich solution. This solution is then subjected to further purification and crystallization steps to yield this compound .
化学反応の分析
Types of Reactions: Titanium(IV) oxysulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to titanium(III) species under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various anions or ligands can be introduced to substitute the sulfate group in this compound.
Major Products Formed:
Oxidation: The major product is a yellow complex of titanium and hydrogen peroxide.
Reduction: The major product is a titanium(III) species.
Substitution: The products depend on the substituting anion or ligand.
科学的研究の応用
Titanium(IV) oxysulfate has a wide range of applications in scientific research:
作用機序
The mechanism of action of titanium(IV) oxysulfate involves its ability to form complexes with various molecules. For example, its reaction with hydrogen peroxide forms a yellow complex that facilitates the spectrophotometric determination of hydrogen peroxide . The compound’s ability to form stable complexes with different ligands makes it useful in various catalytic and photocatalytic processes .
類似化合物との比較
Titanium(IV) isopropoxide (Ti(OiPr)₄): Used as a precursor for titanium dioxide synthesis.
Titanium(IV) chloride (TiCl₄): Employed in the production of titanium metal and titanium dioxide.
Titanium(IV) butoxide (Ti(OBu)₄): Another precursor for titanium dioxide synthesis.
Uniqueness of Titanium(IV) Oxysulfate: this compound is unique due to its ability to form stable complexes with hydrogen peroxide and other ligands, making it particularly useful in spectrophotometric analyses and photocatalytic applications .
特性
IUPAC Name |
oxotitanium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O9S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














